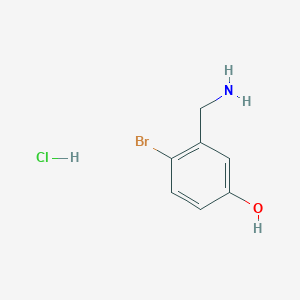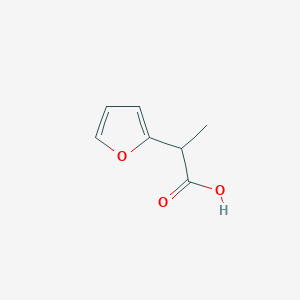
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone, also known as ITZ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITZ-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone works by inhibiting specific proteins and pathways involved in various cellular processes. One of the main targets of this compound is the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound can block the growth of cancer cells and induce cell death. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. By inhibiting NF-κB, this compound can reduce inflammation and potentially treat inflammatory diseases. Additionally, this compound has been shown to inhibit the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound can induce cell death and inhibit cell proliferation. Inflammation can be reduced by inhibiting the NF-κB pathway, which can lead to a reduction in cytokine production and immune cell activation. In the brain, this compound can inhibit the accumulation of amyloid beta plaques, which are thought to contribute to the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent effects on specific proteins and pathways, making it a useful tool for studying cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects may be specific to certain cell types or disease states.
Direcciones Futuras
There are several future directions for the research and development of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone. One area of interest is the development of more potent and selective inhibitors of CK2 and other targets of this compound. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. The use of this compound in combination with other therapies could also be explored to enhance its efficacy and reduce toxicity. Overall, the potential of this compound as a therapeutic agent warrants further investigation and development.
Métodos De Síntesis
The synthesis of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(2-aminothiazol-4-yl)ethan-1-ol, which is then reacted with indole-3-carboxaldehyde to form the intermediate product, 1-(indol-3-yl)-2-(2-aminothiazol-4-yl)ethan-1-ol. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting the accumulation of amyloid beta plaques in the brain.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c21-20(22,23)14-5-3-6-15(10-14)24-19-25-16(12-28-19)11-18(27)26-9-8-13-4-1-2-7-17(13)26/h1-7,10,12H,8-9,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWXMHNGRFVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)




![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)

![4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2624709.png)

